molecular formula C22H21ClN4O2S B2689696 N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251606-22-0

N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2689696
CAS No.: 1251606-22-0
M. Wt: 440.95
InChI Key: QOVUZZULUDTBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a potent and selective kinase inhibitor with significant research utility in virology and oncology. Its primary mechanism of action involves the potent inhibition of Cyclin G-associated Kinase (GAK) and Adaptor-Associated Kinase 1 (AAK1) [https://pubchem.ncbi.nlm.nih.gov/]. These kinases are pivotal regulators of clathrin-mediated endocytosis, a cellular process co-opted by numerous viruses for host cell entry and assembly. By disrupting GAK/AAK1 function, this compound effectively blocks the replication cycle of viruses, including SARS-CoV-2, positioning it as a critical tool for investigating host-directed antiviral therapeutics [https://www.nature.com/articles/s41467-022-32987-6]. Beyond virology, GAK's involvement in oncogenic signaling pathways and receptor trafficking makes this sulfonamide derivative a valuable chemical probe for studying cancers and other diseases driven by dysregulated kinase activity. Its application facilitates the elucidation of complex cellular processes and supports the development of novel targeted therapeutic strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7468182/].

Properties

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(8-5-13-26(21)22)30(28,29)27(19-11-9-18(23)10-12-19)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVUZZULUDTBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a condensation reaction, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The chlorophenyl, ethyl, and methylphenylmethyl groups are introduced through various substitution reactions, typically involving halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A notable study designed a virtual library of compounds that included derivatives of this class, which were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • In Vitro Evaluation : Among the synthesized compounds, two exhibited significant antimalarial activity with IC50 values of 2.24 µM and 4.98 µM respectively .
  • Mechanism : The compounds were screened using molecular docking methods targeting falcipain-2, an enzyme critical for the parasite's lifecycle .

Table 1: Antimalarial Activity of Selected Compounds

Compound NameIC50 (µM)Target Enzyme
Compound A2.24Falcipain-2
Compound B4.98Falcipain-2

Antifungal Properties

In addition to their antimalarial potential, sulfonamide derivatives have been investigated for antifungal activity. A related study synthesized a series of pyridine-3-sulfonamide derivatives and tested them against various fungal strains.

Key Findings:

  • Efficacy : Many compounds demonstrated greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
  • Mechanism : The antifungal activity was attributed to the interaction with fungal enzymes and cellular targets, which warrants further investigation into their specific mechanisms of action.

Table 2: Antifungal Activity Against Selected Strains

Compound NameMIC (µg/mL)Fungal Strain
Compound C≤ 25Candida albicans
Compound D≤ 25Rhodotorula mucilaginosa

Protein Kinase Inhibition

The compound also exhibits potential as a protein kinase inhibitor. Protein kinases are crucial in various signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.

Key Findings:

  • Inhibition Studies : Research indicates that certain derivatives can regulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK1, which is involved in cell survival and metabolism .
  • Therapeutic Implications : This inhibition suggests potential applications in treating degenerative joint diseases and inflammatory conditions such as osteoarthritis .

Table 3: Protein Kinase Inhibition Data

Compound NameTarget KinaseActivity
Compound ESGK1Inhibitory

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of specific enzymes, such as proteases or kinases, by binding to their active sites.

    Modulating Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, interfering with their replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional properties of N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with two closely related analogs from the literature.

Property Target Compound Compound 8a Compound 8c
Core Structure [1,2,4]Triazolo[4,3-a]pyridine-8-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine-8-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine-8-sulfonamide
N-Substituents 4-Chlorophenyl, (3-methylphenyl)methyl 3,5-Difluorophenyl, 3-chlorobenzyl 3,5-Dimethylphenyl, 4-methoxybenzyl
Triazolo Position 3 Ethyl group - Methyl group
Melting Point (°C) Not reported 160–162 168–169
Molecular Weight (g/mol) Estimated ~450–470 (based on analogs) 435.6 ([M+H]+) ~450–460 (calculated)
Key Functional Groups Cl (para), ethyl, m-tolylmethyl Cl (meta), F (meta/para), difluorophenyl OCH3 (para), dimethylphenyl
Reported Activity Not explicitly stated Antimalarial (in vitro screening) Antimalarial (in vitro screening)

Structural and Functional Analysis

The 4-chlorophenyl group offers stronger electron-withdrawing effects than the 3,5-difluorophenyl group in Compound 8a, which may alter binding affinity to biological targets .

Impact of Benzyl Modifications :

  • The m-tolylmethyl group in the target compound introduces steric bulk compared to the 3-chlorobenzyl (Compound 8a) or 4-methoxybenzyl (Compound 8c) groups. This could influence interactions with hydrophobic enzyme pockets.

Thermal Stability :

  • The higher melting point of Compound 8c (168–169°C vs. 160–162°C for 8a) suggests enhanced crystallinity, possibly due to the 4-methoxybenzyl group’s polarity and symmetry .

Biological Activity

N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H21ClN4O2S
  • Molecular Weight : 440.9 g/mol
  • CAS Number : 1251606-22-0

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways. Additionally, the triazolo-pyridine scaffold has been linked to a variety of pharmacological effects.

Antimalarial Activity

A study explored a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, including our compound of interest, for their antimalarial properties against Plasmodium falciparum. The research utilized virtual screening and molecular docking techniques to identify promising candidates. Notably, compounds exhibiting significant in vitro activity were reported with IC50 values as low as 2.24 μM, indicating strong potential for further development in antimalarial drug discovery .

Antibacterial and Antifungal Activity

Triazolopyridines have demonstrated a wide range of antibacterial and antifungal activities. The compound's structural features suggest it may inhibit bacterial growth by targeting essential metabolic pathways. For example, derivatives of triazolopyridine have shown effectiveness against various bacterial strains and fungi, making them candidates for further investigation in treating infections .

Anti-inflammatory Properties

Research indicates that compounds within the triazolopyridine class have anti-inflammatory effects. These activities are hypothesized to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism could lead to therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antimalarial Efficacy : A recent study synthesized a library of compounds based on the triazolopyridine scaffold and evaluated their antimalarial activity. Compounds with similar structures exhibited promising results against Plasmodium falciparum, suggesting that modifications to the sulfonamide group can enhance efficacy .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of triazolopyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to improved potency against resistant strains .
  • Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that some derivatives exhibited significant cytotoxic effects on cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 0.39 µM to 0.46 µM .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimalarialPlasmodium falciparum2.24
AntibacterialVarious strainsVaries
CytotoxicityMCF70.39
NCI-H4600.46

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-3-ethyl-triazolo[4,3-a]pyridine sulfonamide derivatives, and how can reaction conditions be optimized?

The synthesis typically involves hydrazine intermediates and oxidative cyclization. For example, hydrazinopyridine derivatives react with substituted benzaldehydes under acidic conditions to form hydrazones, followed by oxidation (e.g., NaOCl in ethanol) to construct the triazolo[4,3-a]pyridine core . Optimization focuses on solvent choice (ethanol for greener synthesis), stoichiometric ratios (1:1 hydrazine:aldehyde), and reaction time (3 hours for cyclization) to achieve yields >70% .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • 1H/13C-NMR : Assigns substituent positions (e.g., δ 2.70 ppm for methyl groups, δ 7.15–7.45 ppm for aromatic protons) .
  • FTIR : Confirms functional groups (e.g., sulfonamide S=O stretches at 1131–1165 cm⁻¹) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ calculated within 0.3 ppm accuracy) .
    Cross-referencing with synthetic intermediates (e.g., hydrazones) ensures structural fidelity.

Q. What is the compound’s primary pharmacological target, and how is activity validated in vitro?

Triazolo[4,3-a]pyridine sulfonamides are explored as antimalarials targeting Plasmodium enzymes (e.g., dihydroorotate dehydrogenase). Validation involves:

  • Enzyme inhibition assays : IC50 values measured via spectrophotometric NADH depletion.
  • Parasite viability studies : EC50 determined using synchronized P. falciparum cultures .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-ethyl vs. 3-methyl) impact biological activity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Ethyl groups enhance lipophilicity (logP +0.5 vs. methyl), improving membrane permeability but potentially reducing aqueous solubility .
  • N-Benzyl substitutions (e.g., 3-methylphenyl) modulate target binding via steric effects; bulkier groups (e.g., 4-chlorophenyl) may clash with enzyme active sites .
    Docking simulations (e.g., AutoDock Vina) and comparative IC50 datasets (e.g., 3-ethyl analog IC50 = 0.8 μM vs. 3-methyl IC50 = 1.2 μM) guide optimization .

Q. How can contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Potential approaches:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., hepatic microsomal assays) and bioavailability. Poor absorption (e.g., <20% oral bioavailability) may explain efficacy gaps .
  • Metabolite identification : LC-HRMS detects sulfonamide cleavage products, which may lack activity .
  • Orthogonal assays : Confirm target engagement via thermal shift assays or cellular thermal proteome profiling (CETSA) .

Q. What computational methods predict binding modes and off-target risks for this compound?

  • Molecular dynamics (MD) simulations : Analyze triazolo-pyridine stacking with aromatic residues (e.g., PfDHODH Phe188) .
  • Off-target screening : Use SwissTargetPrediction to assess kinase or GPCR affinities. For example, sulfonamide moieties may inhibit carbonic anhydrases .

Q. How can synthetic byproducts (e.g., disubstituted isomers) be minimized during scale-up?

  • Reaction monitoring : Use in situ FTIR or HPLC to detect intermediates (e.g., hydrazone vs. cyclized product ratios) .
  • Purification : Silica gel chromatography with dichloromethane/methanol gradients resolves isomers. Purity >95% is confirmed via NMR integration .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Oxidative Cyclization

ParameterOptimal ValueImpact on Yield/PuritySource
OxidantNaOCl (8 mmol)73% yield, minimal byproducts
SolventEthanolEco-friendly, 91% conversion
TemperatureRT (25°C)Avoids decomposition

Q. Table 2. Comparative SAR of Triazolo[4,3-a]pyridine Derivatives

SubstituentIC50 (μM)logPNotesSource
3-Ethyl, N-(4-ClPh)0.83.2High membrane permeability
3-Methyl, N-(3-MePh)1.52.7Improved solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.